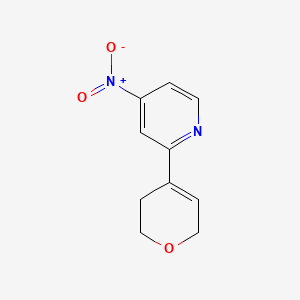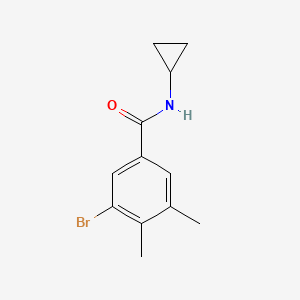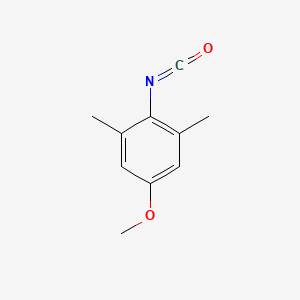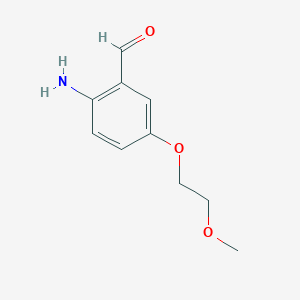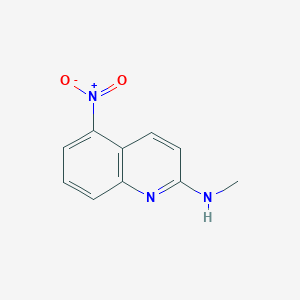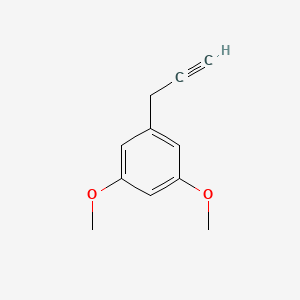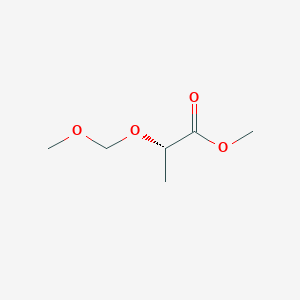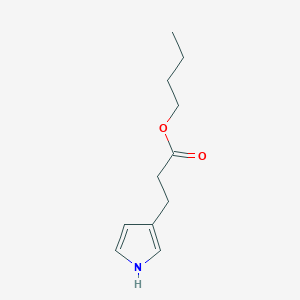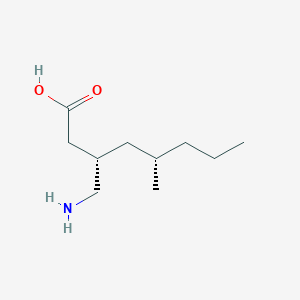
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid is a chiral amino acid derivative with a specific stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the diastereoselective synthesis starting from trans-4-hydroxy-L-proline . The key step involves the trans-selective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like azide ions for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
3-Amino-5-methylisoxazole: Known for its reactivity in heterocyclizations involving pyruvic acids.
3(5)-Substituted Pyrazoles: These compounds exhibit unique chemical properties and reactivity patterns.
Uniqueness
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
(3S,5S)-3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 |
Clave InChI |
KKXFMWXZXDUYBF-IUCAKERBSA-N |
SMILES isomérico |
CCC[C@H](C)C[C@@H](CC(=O)O)CN |
SMILES canónico |
CCCC(C)CC(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,4-Difluoro-cyclohexylmethyl)-amino]-ethanol](/img/structure/B8366981.png)
![8-chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one](/img/structure/B8366983.png)

![8-fluoroimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8366992.png)
